Technical Whitepaper: p-Chloro-phenoxyacetyl-2-pyrrolidinone (CAS 113982-21-1)
Technical Whitepaper: p-Chloro-phenoxyacetyl-2-pyrrolidinone (CAS 113982-21-1)
Executive Summary
The compound p-Chloro-phenoxyacetyl-2-pyrrolidinone (CAS: 113982-21-1) represents a highly specialized, lipophilic derivative within the racetam structural class[1]. While foundational racetams like piracetam exhibit limited blood-brain barrier (BBB) permeability due to their low lipophilicity, the rational addition of a halogenated aromatic moiety aims to drastically improve central nervous system (CNS) penetration[2]. This technical guide details the structural rationale, self-validating synthesis protocols, and pharmacological workflows required to evaluate this compound as a high-impact Positive Allosteric Modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor[3].
Chemical Identity & Structural Rationale
Racetams are characterized by their 2-pyrrolidinone core. The functionalization at the N1 position dictates the molecule's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
| Property | Value |
| Chemical Name | 1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-2-one |
| CAS Registry Number | 113982-21-1 |
| Molecular Formula | C12H12ClNO3 |
| Molecular Weight | 253.68 g/mol |
| Structural Class | N-substituted 2-pyrrolidinone (Racetam) |
| Predicted LogP | ~2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Causality in Structural Design: The primary limitation of first-generation racetams is their hydrophilicity. By substituting the N1 position with a p-chlorophenoxyacetyl group, the molecule's lipophilicity (LogP) is significantly increased. As demonstrated by newer antiseizure racetams like brivaracetam, enhanced lipophilicity directly causes a multifold increase in passive BBB diffusion[2]. Furthermore, the bulky, electron-withdrawing p-chloro substitution may enhance hydrophobic interactions within the target receptor's binding pocket, potentially shifting the molecule from a low-impact to a high-impact PAM[4].
Pharmacodynamics: AMPA Receptor Modulation
AMPA receptors mediate fast excitatory synaptic transmission in the CNS. PAMs of the AMPA receptor, such as aniracetam, bind to a symmetrical site at the center of the ligand-binding domain dimer interface (e.g., GluA2/GluA3)[3].
Mechanistic Causality: By binding to this allosteric site, the modulator stabilizes the "closed-cleft" conformation of the receptor after glutamate binds[5]. This structural stabilization physically prevents the receptor from undergoing the conformational changes required for rapid desensitization and deactivation. The resulting prolonged sodium and calcium influx enhances synaptic plasticity (Long-Term Potentiation) and upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neurogenesis and memory consolidation ()[6].
AMPA receptor positive allosteric modulation and downstream BDNF signaling pathway.
Chemical Synthesis Methodology
To synthesize 1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-2-one, a highly controlled N-acylation is required.
Step-by-Step Protocol:
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Activation: React p-chlorophenoxyacetic acid (1.0 eq) with thionyl chloride (SOCl2, 3.0 eq) under reflux for 2 hours to generate p-chlorophenoxyacetyl chloride. Remove excess SOCl2 in vacuo.
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Deprotonation: Dissolve 2-pyrrolidinone (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes.
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N-Acylation: Add the freshly prepared p-chlorophenoxyacetyl chloride dropwise to the cooled enolate solution. Allow the reaction to warm to room temperature and stir for 4 hours.
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Workup: Quench with saturated aqueous NH4Cl. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.
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Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).
Expertise & Causality: Why use NaH instead of a milder base like Triethylamine (TEA)? The amide nitrogen of 2-pyrrolidinone is inherently poorly nucleophilic due to resonance stabilization with the adjacent carbonyl. Using TEA often results in poor yields or competitive O-acylation. NaH ensures complete, irreversible deprotonation, generating a highly reactive lactam anion that exclusively attacks the acyl chloride carbon, driving N-acylation strictly to completion.
Self-Validating System: This synthesis protocol validates itself through post-reaction NMR spectroscopy. A successful N-acylation is confirmed by the complete disappearance of the broad N-H singlet (typically ~δ 7.5-8.0 ppm) and the emergence of a distinct singlet for the acetyl linker protons (-CH2-) at ~δ 4.5 ppm. If the N-H peak remains, the deprotonation step failed, and the batch must be discarded.
Self-validating chemical synthesis workflow for p-Chloro-phenoxyacetyl-2-pyrrolidinone.
Pharmacological Validation Workflows
To confirm the efficacy of p-Chloro-phenoxyacetyl-2-pyrrolidinone, a two-tiered validation system is employed.
Protocol A: In-Vitro Patch-Clamp Electrophysiology
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Method: Utilize outside-out patches from transiently transfected HEK293 cells expressing GluA2 (flop) receptors ()[5]. Apply a brief (1 ms) pulse of 1 mM glutamate via a rapid solution exchange system, both in the absence and presence of the test compound (50 µM).
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Causality: Why outside-out patches? AMPA receptors deactivate on a sub-millisecond timescale. Whole-cell recordings cannot resolve these rapid kinetic changes due to high series resistance. Outside-out patches allow for ultra-fast solution exchange, isolating the exact kinetic parameters of the receptor[5].
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Self-Validation: The system is validated by running a known reference standard (e.g., Aniracetam) in parallel[5]. If the reference fails to increase the decay time constant ( τ ) by at least 150%, the patch or piezo-driven exchange system is compromised, invalidating the run.
Protocol B: In-Vivo Cognitive Assay (Morris Water Maze)
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Method: Induce amnesia in a rodent model using scopolamine. Administer the test compound (10 mg/kg i.p.) 30 minutes prior to spatial memory training.
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Self-Validation: The assay includes a positive control group treated with a known cognitive enhancer (e.g., Piracetam). If the positive control fails to significantly reduce escape latency compared to the vehicle-treated amnesic group, the behavioral baseline is flawed, and the data is voided.
Two-tiered pharmacological validation workflow combining in-vitro and in-vivo assays.
References
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Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors Source: PubMed Central (PMC) URL:[Link]
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Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors Source: PubMed Central (PMC) URL:[Link]
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Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease Source: PubMed Central (PMC) URL:[Link]
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AMPA Receptor Positive Allosteric Modulators Attenuate Opioid Tolerance and Dependence Source: PubMed Central (PMC) URL:[Link]
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Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
